

Analytical Standards for Ombuoside: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Ombuoside

Cat. No.: B1249156

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Introduction

Ombuoside, a flavonoid glycoside identified as 7,4'-di-O-methylquercetin-3-O-beta-rutinoside, is a natural compound that has garnered interest for its potential biological activities, including antimicrobial and antioxidant properties.[1][2] For researchers in drug discovery and natural product chemistry, accurate and reliable analytical methods are paramount for the quantification and characterization of **Ombuoside** in various samples. This document provides detailed application notes and protocols for the analytical standardization of **Ombuoside**, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties of Ombuoside

A comprehensive understanding of the physicochemical properties of **Ombuoside** is fundamental for the development of analytical methods.

Property	Value	Source
CAS Number	20188-85-6	BioCrick
Molecular Formula	C ₂₉ H ₃₄ O ₁₆	BioCrick
Molecular Weight	638.6 g/mol	BioCrick
Appearance	Yellow powder	BioCrick
Purity (commercially available)	≥98% (HPLC)	NatureStandard, BioCrick
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick

Analytical Standards and Where to Find Them

Certified analytical standards are crucial for accurate quantification. **Ombuocide** analytical standards are commercially available from various suppliers.

Verified Suppliers:

- NatureStandard: Offers **Ombuocide** with a purity of ≥98% as determined by HPLC.[3]
- BioCrick: Provides high-purity **Ombuocide** and offers a Certificate of Analysis (COA), HPLC, MS, and NMR data.[4]

It is recommended to obtain a Certificate of Analysis from the supplier, which provides detailed information on the purity and characterization of the standard.

Application Note 1: Quantitative Analysis of Ombuocide by High-Performance Liquid Chromatography (HPLC)

Objective: To provide a robust method for the quantification of **Ombuocide** in a sample matrix using reversed-phase HPLC with UV detection. This method is applicable for purity assessment of analytical standards and quantification in extracts.

Experimental Protocol

1. Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid or acetic acid (analytical grade).
- **Ombuocide** analytical standard (≥98% purity).
- Volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 µm).

2. Chromatographic Conditions:

Parameter	Recommended Condition
Column	C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-5 min: 10% B 5-25 min: 10-50% B 25-30 min: 50-10% B 30-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection Wavelength	365 nm
Injection Volume	10 µL

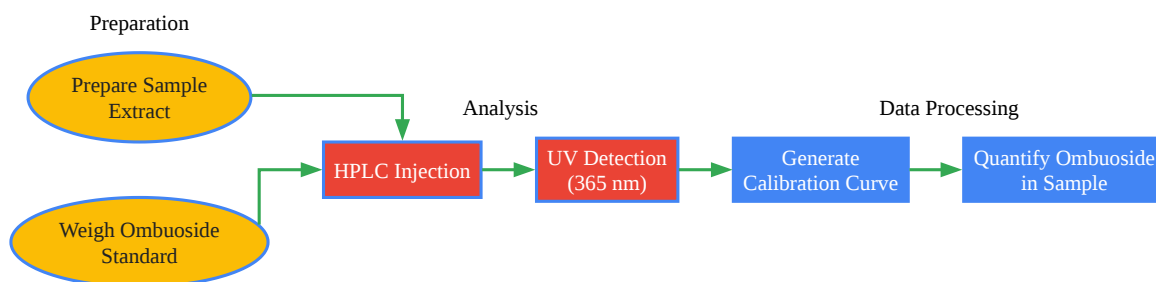
3. Standard and Sample Preparation:

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Ombuocide** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Calibration Standards:** Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
- **Sample Preparation:** The preparation of the sample will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the **Ombuocide** standard against its concentration.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.999 is desirable.
- Quantify the amount of **Ombuocide** in the sample by interpolating its peak area into the calibration curve.

Workflow for HPLC Quantification



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Caption: Workflow for **Ombuoside** quantification by HPLC.

Application Note 2: Structural Confirmation of Ombuoside by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a protocol for the structural confirmation of **Ombuoside** using ^1H and ^{13}C NMR spectroscopy. This is essential for the verification of the identity of the analytical standard and for the characterization of isolated compounds.

Experimental Protocol

1. Instrumentation and Materials:

- Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- NMR tubes.
- Deuterated solvent (e.g., DMSO- d_6 or Methanol- d_4).
- **Ombuoside** analytical standard or isolated compound.

2. Sample Preparation:

- Dissolve 5-10 mg of **Ombuoside** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
- Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

- Acquire ^1H NMR and ^{13}C NMR spectra according to the instrument's standard operating procedures.

- For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation.

4. Data Analysis:

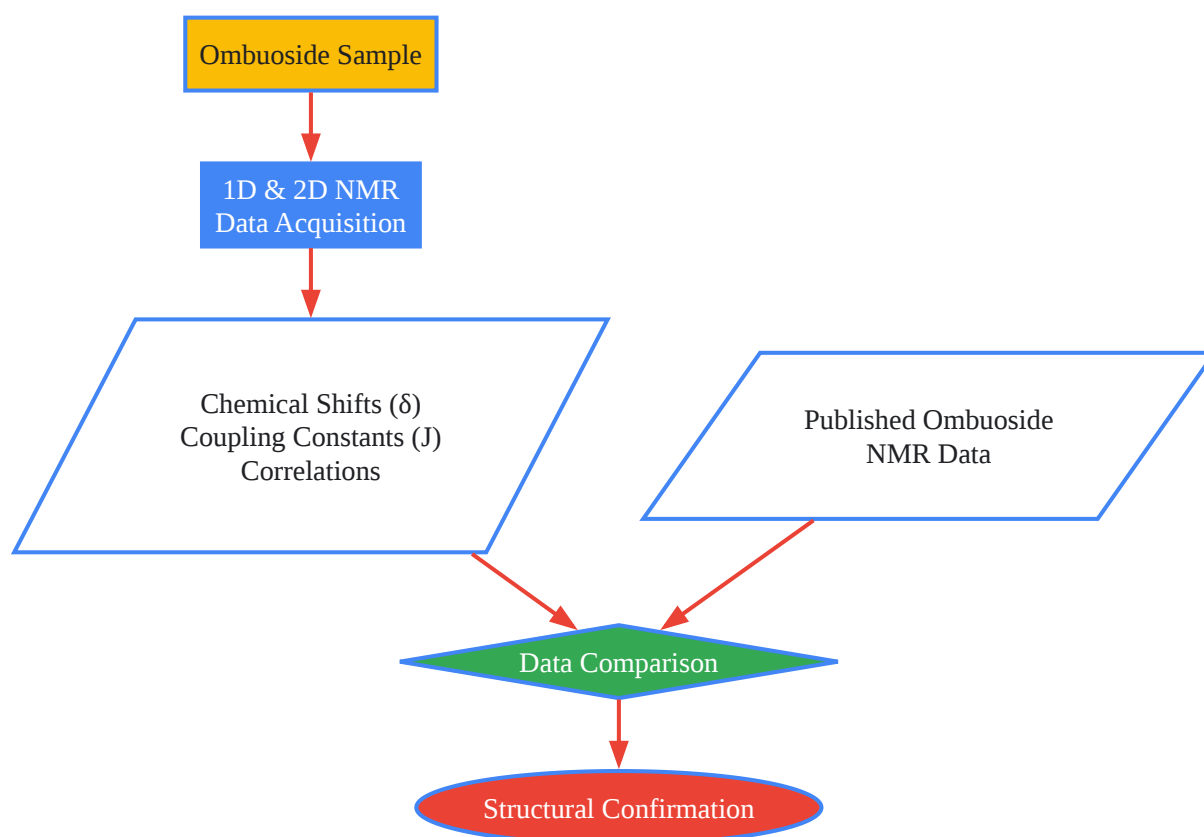
- Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
- Compare the obtained chemical shifts (δ) and coupling constants (J) with published data for **Ombuoside** to confirm its identity.

Expected ^1H NMR Data (Illustrative)

Proton	Expected Chemical Shift (ppm)	Multiplicity
H-2'	~7.5	d
H-6'	~7.6	dd
H-5'	~7.0	d
H-6	~6.4	d
H-8	~6.8	d
OCH ₃ (C-7)	~3.8	s
OCH ₃ (C-4')	~3.9	s
Anomeric (Rha)	~4.5	d
Anomeric (Glc)	~5.4	d

Note: This is an illustrative table. Actual chemical shifts may vary depending on the solvent and instrument used.

Logical Relationship for NMR-based Structural Confirmation



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Caption: Logic for NMR-based structural confirmation.

Application Note 3: High-Sensitivity Quantification of Ombuoside by LC-MS/MS

Objective: To provide a highly sensitive and selective method for the quantification of **Ombuoside** in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

1. Instrumentation and Materials:

- Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.
- Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
- Acetonitrile (LC-MS grade).
- Water (LC-MS grade).
- Formic acid (LC-MS grade).
- **Ombuocide** analytical standard.
- Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample).

2. LC-MS/MS Conditions:

Parameter	Recommended Condition
Column	C18 reversed-phase (100 mm x 2.1 mm, 1.8 μm)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Elution	Optimized for separation from matrix components (a fast gradient is often used)
Flow Rate	0.3 mL/min
Ionization Mode	Negative Electrospray Ionization (ESI-)
Data Acquisition	Multiple Reaction Monitoring (MRM)
MRM Transitions	Precursor Ion $[\text{M-H}]^- \rightarrow$ Product Ion 1 Precursor Ion $[\text{M-H}]^- \rightarrow$ Product Ion 2

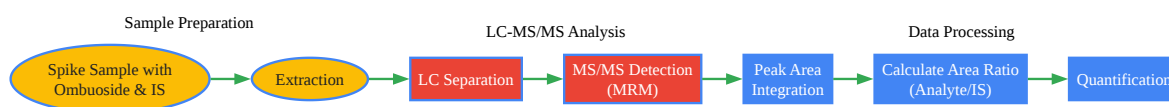
3. Standard and Sample Preparation:

- Prepare calibration standards and quality control (QC) samples by spiking known amounts of **Ombuocide** and a fixed amount of the IS into the same matrix as the unknown samples.
- Perform protein precipitation (for plasma/serum) or liquid-liquid/solid-phase extraction (for tissues/extracts) to remove interferences.
- Evaporate the solvent and reconstitute in the initial mobile phase.

4. Data Analysis:

- Integrate the peak areas for **Ombuocide** and the IS.
- Calculate the peak area ratio (**Ombuocide**/IS).
- Construct a calibration curve by plotting the peak area ratio against the concentration of **Ombuocide**.
- Quantify **Ombuocide** in the samples using the calibration curve.

Workflow for LC-MS/MS Quantification



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Caption: Workflow for **Ombuocide** quantification by LC-MS/MS.

Application Note 4: Assessment of Biological Activity

Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of **Ombuoside** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare a series of dilutions of **Ombuoside** in methanol (e.g., 10-100 µg/mL).
- In a 96-well plate, add 100 µL of each **Ombuoside** dilution to 100 µL of the DPPH solution.
- As a control, add 100 µL of methanol to 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
- Determine the IC₅₀ value (the concentration of **Ombuoside** that scavenges 50% of the DPPH radicals).

Antimicrobial Activity - Broth Microdilution Assay

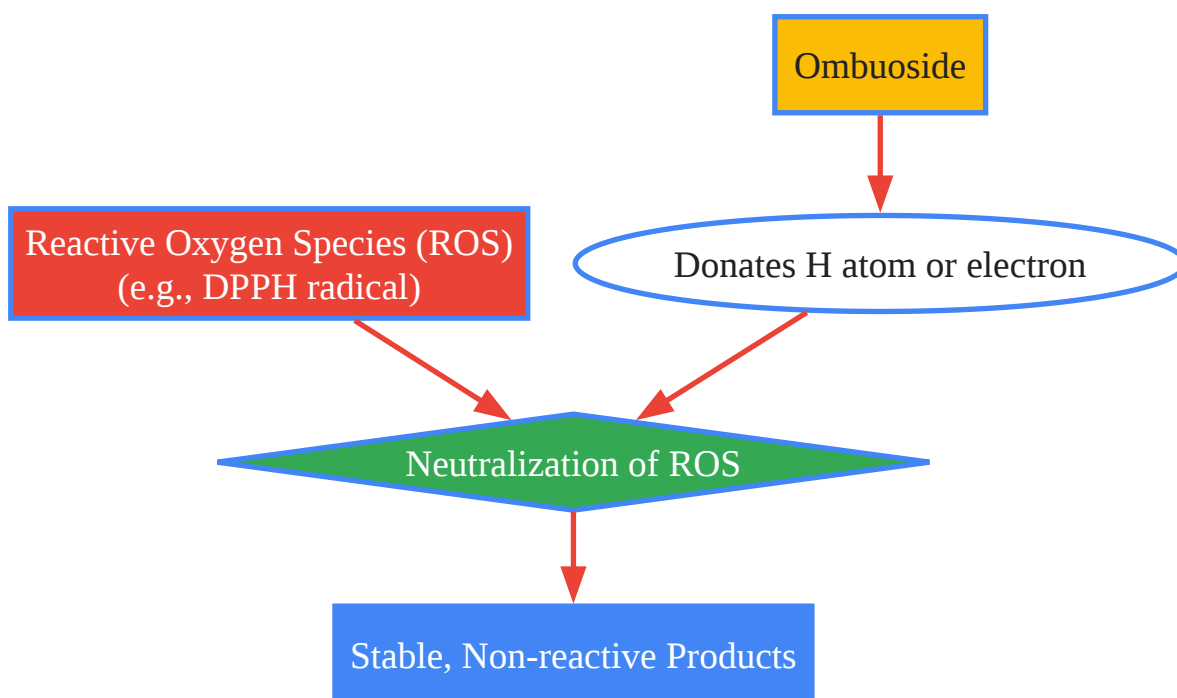
Objective: To determine the minimum inhibitory concentration (MIC) of **Ombuoside** against various microorganisms.

Protocol:

- Prepare a stock solution of **Ombuoside** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the **Ombuoside** stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
- Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5×10^5 CFU/mL).
- Add the microbial inoculum to each well.

- Include a positive control (broth + inoculum) and a negative control (broth only).
- Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
- The MIC is the lowest concentration of **Ombuoside** that completely inhibits visible growth of the microorganism.[5]

Signaling Pathway (Illustrative for Antioxidant Action)



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Caption: Antioxidant action of **Ombuoside**.

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and instrumentation. It is essential to validate all analytical methods according to the relevant guidelines (e.g., ICH, FDA).

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